
3-Chloropyrazine-2-carbonyl chloride
Übersicht
Beschreibung
3-Chloropyrazine-2-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O and a molecular weight of 176.99 . It is used as an analytical reagent and has been shown to inhibit the growth of Mycobacterium tuberculosis and Mycobacterium avium complex .
Synthesis Analysis
The synthesis of 3-Chloropyrazine-2-carbonyl chloride involves the reaction of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines through a nucleophilic substitution of chlorine . Some of the reactions were carried out using microwave-assisted synthesis, which can save time and materials .Molecular Structure Analysis
The InChI code for 3-Chloropyrazine-2-carbonyl chloride is 1S/C5H2Cl2N2O/c6-4-3 (5 (7)10)8-1-2-9-4/h1-2H . The structure of this compound includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 3-Chloropyrazine-2-carbonyl chloride are primarily nucleophilic substitutions. For instance, it reacts with benzylamines to form 3-benzylaminopyrazine-2-carboxamides .Wissenschaftliche Forschungsanwendungen
Investigation of Chloroplast Electron Transport
Specific Scientific Field
Biochemistry and Plant Biology
Summary of the Application
3-Chloropyrazine-2-carbonyl chloride is used as an analytical reagent in the investigation of chloroplast electron transport .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures are not specified in the source. However, in general, such investigations would involve the use of the compound in biochemical assays to study the electron transport chain in chloroplasts.
Results or Outcomes
The specific results or outcomes of this application are not provided in the source. However, such studies typically aim to understand the mechanisms of photosynthesis and energy production in plants.
Inhibition of Mycobacterium Growth
Specific Scientific Field
Summary of the Application
3-Chloropyrazine-2-carbonyl chloride has been shown to inhibit the growth of Mycobacterium tuberculosis and Mycobacterium avium complex .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures are not specified in the source. However, such studies typically involve the use of the compound in microbiological assays to test its inhibitory effects on the growth of Mycobacterium species.
Results or Outcomes
The specific results or outcomes of this application are not provided in the source. However, such studies typically aim to identify potential therapeutic agents for the treatment of diseases caused by Mycobacterium species.
Synthesis of Pyrazinamide Derivatives
Specific Scientific Field
Summary of the Application
3-Chloropyrazine-2-carbonyl chloride is used as a starting compound in the synthesis of novel pyrazinamide derivatives .
Methods of Application or Experimental Procedures
The synthesis involves amino-dehalogenation reactions with variously substituted benzylamines carried out under different conditions .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source. However, such studies typically aim to develop new compounds with potential therapeutic applications.
Antifungal Activity
Specific Scientific Field
Summary of the Application
Derivatives of 3-Chloropyrazine-2-carbonyl chloride have been studied for their antifungal activity .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures are not specified in the source. However, such studies typically involve testing the compounds against various fungal species in vitro.
Results or Outcomes
For compounds of group B and D, the antifungal activity against T. mentagrophytes increased approximately linearly with increasing compound lipophilicity up to log k ≈ 1.334. With further increase of lipophilicity, significant loss of activity was observed .
Safety And Hazards
Zukünftige Richtungen
The future directions for the use of 3-Chloropyrazine-2-carbonyl chloride could involve further exploration of its antimicrobial properties, particularly against Mycobacterium tuberculosis and Mycobacterium avium complex . Additionally, its potential applications in other areas of research could be explored .
Eigenschaften
IUPAC Name |
3-chloropyrazine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRNPLQGJAAIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576218 | |
| Record name | 3-Chloropyrazine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyrazine-2-carbonyl chloride | |
CAS RN |
90361-99-2 | |
| Record name | 3-Chloropyrazine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






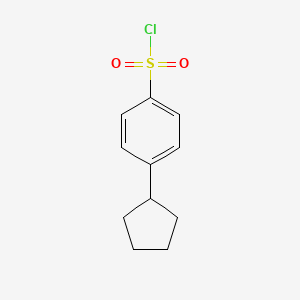
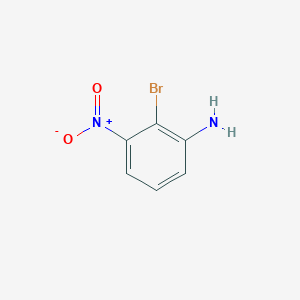

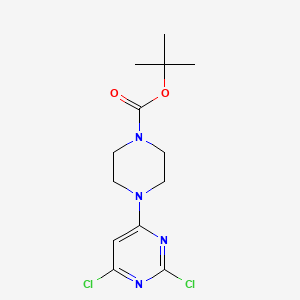
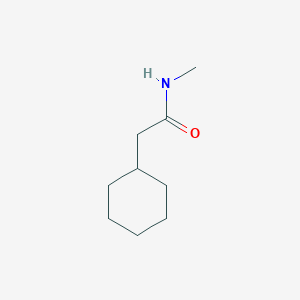
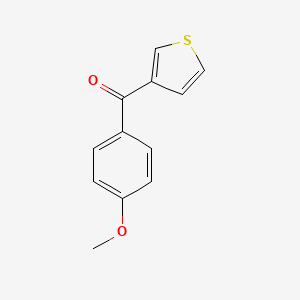
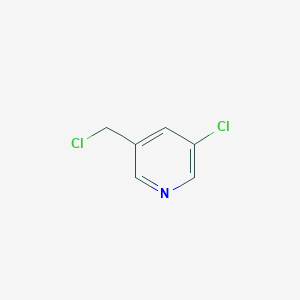

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)
![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)